molecular formula C22H24O9 B12770402 Picropodophyllic acid CAS No. 477-67-8

Picropodophyllic acid

Cat. No.: B12770402
CAS No.: 477-67-8
M. Wt: 432.4 g/mol
InChI Key: XRBSKUSTLXISAB-HAEOHBJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picropodophyllic acid is a cis-hydroxy acid isomer of podophyllic acid, belonging to the class of organic compounds known as podophyllotoxins, which are derived from plants such as Podophyllum peltatum (May Apple) . This compound has a molecular formula of C22H24O9 and a molecular weight of 432.42 g/mol . It is characterized by its specific optical rotation and presents as needles from methanol and ether, with a double melting point of 150-155°C and 200-232°C . The primary research interest in this compound is connected to its role as an intermediate or related compound in the study of podophyllotoxin and its derivatives . Podophyllotoxin itself is a key precursor for various compounds with investigated biological activity. Notably, this compound is formed through the oxidation of podophyllotoxin . Furthermore, under the action of alkalies, podophyllotoxin is converted into picropodophyllin (PPP), which is a closely related isomer and an investigational drug that has been studied for the treatment of various cancers, including Non-Small Cell Lung Cancer . The mechanism of action for picropodophyllin has been identified as inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer research due to its role in cell growth and survival . Research into the thermal decomposition properties of this compound has indicated it has a higher reactivity in these reactions compared to podophyllic acid . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477-67-8

Molecular Formula

C22H24O9

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,6S,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid

InChI

InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19+,20-/m0/s1

InChI Key

XRBSKUSTLXISAB-HAEOHBJNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Picropodophyllic Acid

Total Synthesis Approaches to the Picropodophyllic Acid Core

The construction of the tetracyclic core of this compound, with its multiple contiguous stereocenters, presents a formidable challenge to synthetic chemists. Research has focused on developing stereoselective and asymmetric methodologies to control the spatial arrangement of substituents and achieve the desired biologically active isomer.

Stereoselective and Asymmetric Synthesis Strategies

The asymmetric synthesis of lignans (B1203133) related to this compound often employs chiral auxiliaries or catalysts to induce stereoselectivity. One notable approach involves the enzyme-assisted asymmetric total synthesis of (-)-picropodophyllin, the C(2)-epimer of the closely related podophyllotoxin (B1678966). nih.gov This strategy utilizes an enzymatic desymmetrization of a meso diacetate intermediate to establish the key stereocenters. nih.gov The asymmetry is introduced through a porcine pancreatic lipase (B570770) (PPL)-mediated ester hydrolysis, yielding a chiral monoacetate with high enantiomeric excess. nih.gov Subsequent chemical transformations, including a retro-Michael ring opening, set the required stereochemistry at positions C(3) and C(4) of the dihydronaphthalene ring system, a core feature of this compound. nih.gov

Another strategy involves the use of organocatalysis. For instance, a catalytic enantioselective total synthesis of (-)-podophyllotoxin has been achieved through an organocatalytic cross-aldol reaction followed by a Heck cyclization. newdrugapprovals.org While this synthesis targets the epimer, the principles of controlling stereochemistry through organocatalysis are directly applicable to the synthesis of the this compound core.

The table below summarizes key stereoselective reactions employed in the synthesis of related lignan (B3055560) cores.

Reaction Type Reagent/Catalyst Key Transformation Stereochemical Outcome
Enzymatic DesymmetrizationPorcine Pancreatic Lipase (PPL)Hydrolysis of a meso diacetateCreation of a chiral monoacetate with high enantiomeric excess nih.gov
Cross-Aldol ReactionOrganocatalyst (e.g., proline derivatives)Formation of a carbon-carbon bond with stereocontrolEnantioselective and diastereoselective product formation newdrugapprovals.org
Heck CyclizationPalladium CatalystIntramolecular cyclization to form the tetracyclic coreControl of ring junction stereochemistry newdrugapprovals.org
Diels-Alder ReactionLewis Acid or OrganocatalystConstruction of the cyclohexene (B86901) ringDiastereoselective formation of the bicyclic system nih.gov

Development of Novel Synthetic Routes

Furthermore, the Diels-Alder reaction has been explored for the construction of the arylnaphthalene lignan lactone skeleton. nih.gov This powerful cycloaddition reaction can rapidly assemble the core cyclic system with good stereocontrol. The choice of dienophile and reaction conditions can influence the diastereoselectivity of the cycloadduct.

Semi-synthetic Transformations from Natural Precursors

Given the structural complexity of this compound, semi-synthesis starting from readily available natural precursors, such as podophyllotoxin, represents an attractive alternative to total synthesis. Podophyllotoxin, isolated from the roots of Podophyllum species, shares the same core structure as this compound and can be chemically modified to yield the desired compound and its analogs.

Transformations often focus on the stereochemistry at the C-2 position of the lactone ring. The conversion of podophyllotoxin to its more thermodynamically stable epimer, picropodophyllin (B173353), can be achieved under specific reaction conditions. This epimerization provides a direct route to the this compound series. Further modifications, such as hydrolysis of the lactone ring, can then yield this compound.

Rational Design and Synthesis of this compound Analogs

To explore the structure-activity relationships (SAR) and develop compounds with improved therapeutic profiles, the rational design and synthesis of this compound analogs are crucial. These efforts typically involve modifications of functional groups and the exploration of prodrug strategies.

Functional Group Modifications and Structure Elucidation

Modifications to the this compound scaffold are often focused on the aromatic E-ring and the lactone moiety. The synthesis of various arylnaphthalene lignan lactone derivatives has been reported, exploring the impact of different substituents on biological activity. nih.govnih.gov For instance, altering the substitution pattern on the trimethoxyphenyl ring can significantly influence the cytotoxic and topoisomerase inhibitory activities of these compounds. nih.gov

Structure elucidation of these newly synthesized analogs is paramount and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. mdpi.com These methods provide detailed information about the connectivity of atoms and the stereochemical arrangement of the molecule.

The following table highlights common functional group modifications and their potential impact:

Modification Site Type of Modification Potential Impact
Aromatic E-RingIntroduction of different substituents (e.g., halogens, alkyl groups)Altered electronic properties, improved binding to target proteins
Lactone RingOpening of the lactone to the corresponding hydroxy acidIncreased water solubility, potential for different biological interactions
C-4 PositionIntroduction of different ester or ether groupsModified lipophilicity and pharmacokinetic properties

Prodrug Strategies (Conceptual Framework)

A significant challenge with many potent natural products, including this compound, can be poor aqueous solubility and unfavorable pharmacokinetic properties. Prodrug strategies aim to overcome these limitations by chemically modifying the parent drug into an inactive form that is converted to the active drug in vivo. ijpcbs.com

For lignan lactones like this compound, a common prodrug approach involves the esterification of a hydroxyl group or the carboxylic acid group (in the case of the opened lactone form). frontiersin.org These ester prodrugs are often more lipophilic, which can enhance absorption. Once in the body, endogenous esterases can hydrolyze the ester bond, releasing the active parent drug. frontiersin.org

Chemoenzymatic Synthesis of Related Lignan Structures

Chemoenzymatic synthesis has emerged as a powerful strategy to construct complex lignan structures related to this compound, overcoming significant challenges associated with traditional chemical synthesis, particularly the control of stereochemistry. This approach integrates the selectivity of biocatalysts with the versatility of chemical reactions, enabling efficient and stereoselective production of key intermediates. nih.govnih.govresearchgate.net

The core of many chemoenzymatic strategies for aryltetralin lignans, the structural class to which this compound belongs, involves two critical enzymatic steps: the initial oxidative coupling of monolignol precursors and the subsequent stereoselective reductions or cyclizations. nih.govnih.gov

Laccases, a class of multicopper oxidases, are frequently employed as green biocatalysts for the initial dimerization of phenolic precursors like coniferyl alcohol. nih.govrsc.org These enzymes facilitate a one-electron oxidation, leading to the formation of radical intermediates that couple to form the foundational dibenzylbutane scaffold of lignans, such as pinoresinol (B1678388). nih.gov Laccases are valued for their broad substrate specificity and their use of molecular oxygen as the oxidant, with water as the only byproduct. nih.gov

Following the initial dimerization, a series of stereospecific enzymatic reductions are crucial for elaborating the core structure. Pinoresinol-lariciresinol reductases (PLRs) are key enzymes in this pathway, responsible for the sequential reduction of pinoresinol to lariciresinol (B1674508) and subsequently to secoisolariciresinol (B192356). nih.govnih.govscribd.com These intermediates are central precursors for the biosynthesis of more complex lignans. murdoch.edu.au The stereospecificity of PLRs is critical in determining the absolute configuration of the final products. nih.gov

A notable advancement in the chemoenzymatic synthesis of aryltetralin lignans is the use of dioxygenases to construct the tetracyclic core. nih.govnih.gov For instance, a 2-oxoglutarate-dependent dioxygenase has been successfully utilized to catalyze an oxidative C-C coupling reaction that forges the C-ring of the podophyllotoxin skeleton. nih.govresearchgate.net This biocatalytic step proceeds with high diastereoselectivity, efficiently establishing the correct stereochemistry of the aryltetralin core on a gram scale. nih.gov This enzymatic cyclization is a pivotal step that circumvents the difficulties of controlling multiple stereocenters through purely chemical means.

The combination of these enzymatic transformations with conventional chemical reactions allows for the synthesis of a variety of lignan structures. A typical chemoenzymatic route might involve an initial enzymatic dimerization and reduction to form a key intermediate like secoisolariciresinol, followed by chemical steps to complete the synthesis of the target molecule. nih.govchemrxiv.org This integrated approach leverages the unparalleled stereocontrol of enzymes for the most challenging transformations.

The table below summarizes key enzymatic steps involved in the synthesis of lignan precursors related to the this compound scaffold.

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product(s)Key Transformation
Oxidoreductase (Laccase) Fungal or Bacterial LaccaseConiferyl alcohol(+)-PinoresinolOxidative dimerization of monolignols
Oxidoreductase (Reductase) Pinoresinol-lariciresinol reductase (PLR)(+)-Pinoresinol(+)-LariciresinolStereospecific reduction of a furan (B31954) ring
Oxidoreductase (Reductase) Pinoresinol-lariciresinol reductase (PLR)(+)-Lariciresinol(-)-SecoisolariciresinolStereospecific reductive ring opening
Oxidoreductase (Dehydrogenase) Secoisolariciresinol dehydrogenase (SDH)(-)-Secoisolariciresinol(-)-MatairesinolDehydrogenation to form a lactone
Dioxygenase 2-oxoglutarate-dependent dioxygenase (2-ODD-PH)(-)-Yatein(-)-DeoxypodophyllotoxinDiastereoselective oxidative C-C coupling to form tetracyclic core

Molecular Mechanisms of Biological Action of Picropodophyllic Acid

Interaction with Microtubule Dynamics and Tubulin Polymerization

One of the key mechanisms of picropodophyllic acid's antitumor activity is its interference with the polymerization of tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. cytoskeleton.com The disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. cytoskeleton.com

In silico docking studies have supported this mechanism for this compound, showing that it can bind to the colchicine (B1669291) site, although with a lower affinity than podophyllotoxin (B1678966), which is consistent with its weaker inhibitory activity on tubulin polymerization. aacrjournals.org The binding within this site destabilizes the tubulin heterodimer structure, which in turn prevents its incorporation into growing microtubule polymers. aacrjournals.org

By inhibiting tubulin polymerization, this compound effectively prevents the formation of a functional mitotic spindle. amegroups.org This leads to a halt in the cell cycle at the G2/M phase, a phenomenon observed in numerous cancer cell lines upon treatment with the compound. nih.govjst.go.jpresearchgate.net This mitotic arrest is characterized by an accumulation of cells with condensed chromosomes that fail to align properly at the metaphase plate.

The G2/M arrest induced by this compound is associated with the activation of the Cyclin B1/CDK1 kinase complex, a key regulator of entry into mitosis. nih.gov Prolonged arrest in mitosis due to a defective spindle apparatus can trigger mitotic catastrophe, a mode of cell death that results from aberrant mitosis. nih.gov Immunofluorescence studies have visually confirmed that treatment with this compound results in aberrant mitotic spindle organization in cancer cells. amegroups.org

Cell LineEffectObservation
Human Prostate Cancer (DU145, LNCaP)Cell Cycle ArrestSignificant arrest in the G2/M phase. jst.go.jp
Human Lung Cancer (A549)Mitotic ArrestAccumulation of cells in mitosis, confirmed by phospho-histone H3 staining. nih.gov
Breast Cancer Brain-Seeking Cells (231Br, BT474 Br3)Cell Cycle ArrestInduction of G2/M cell cycle arrest. researchgate.net

Modulation of Topoisomerase Enzyme Activity

While the interaction of this compound with tubulin is documented, its effect on topoisomerase enzymes is less clear from the available scientific literature. Topoisomerases are essential enzymes that manage DNA topology during processes like replication and transcription. nih.gov Notably, many derivatives of the related compound podophyllotoxin, such as etoposide (B1684455) and teniposide, are well-known inhibitors of Topoisomerase II. mdpi.comnih.gov These agents, often termed "topoisomerase poisons," function by stabilizing the transient covalent complex between topoisomerase and DNA, which leads to double-strand breaks and triggers cell death. nih.gov

Specific inhibitory profiles and concentrations (e.g., IC50 values) for this compound against Topoisomerase I and Topoisomerase II have not been extensively reported in the reviewed literature. The primary focus of recent research has been on its activity as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and tubulin. aacrjournals.orgnih.govselleckchem.com

There is a lack of direct evidence demonstrating that this compound stabilizes the topoisomerase-DNA cleavage complex. This mechanism is the hallmark of podophyllotoxin derivatives like etoposide, but it has not been established as a primary mode of action for this compound itself.

Induction of Programmed Cell Death Pathways

A convergence point for the various molecular actions of this compound is the induction of programmed cell death, or apoptosis. jst.go.jpnih.govselleckchem.com This is a critical outcome of its antineoplastic activity, ensuring the elimination of damaged or proliferating cancer cells. nih.gov

Studies have shown that this compound induces apoptosis in cancer cells through a caspase-dependent mitochondrial pathway. nih.gov This intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. nih.gov Research in hepatocellular carcinoma cells demonstrated that treatment with this compound led to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event triggers the activation of initiator caspase-9, which in turn activates effector caspase-3. nih.gov

Furthermore, this compound modulates the balance of pro- and anti-apoptotic proteins. Treatment results in a significant increase in the levels of the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift increases the Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c. nih.gov The generation of reactive oxygen species (ROS) has also been identified as a contributing factor to the apoptotic process induced by this compound in several cancer cell models. jst.go.jpwikipedia.orgresearchgate.net

Apoptotic EventMolecular ObservationCellular Outcome
Modulation of Bcl-2 Family ProteinsIncreased Bax protein levels; Decreased Bcl-2 protein levels. nih.govIncreased Bax/Bcl-2 ratio, promoting apoptosis. nih.gov
Mitochondrial DisruptionRelease of cytochrome c from mitochondria into the cytosol. nih.govInitiation of the intrinsic apoptotic pathway. nih.gov
Caspase ActivationActivation of initiator caspase-9. nih.govCleavage and activation of downstream effector caspases.
Effector Caspase ActivationActivation of effector caspase-3. nih.govExecution of apoptosis (e.g., DNA fragmentation, cell shrinkage).
ROS GenerationIncreased production of Reactive Oxygen Species. jst.go.jpresearchgate.netContributes to cellular stress and apoptosis induction. researchgate.net

Activation of Intrinsic and Extrinsic Apoptotic Signaling

Apoptosis is a regulated process of cell death that can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. assaygenie.com this compound has been shown to engage elements of both signaling cascades to induce cell death.

The extrinsic pathway is triggered by external signals through the activation of death receptors on the cell surface. nih.gov This activation leads to the formation of the death-inducing signaling complex (DISC), which subsequently activates initiator caspases, such as caspase-8. researchgate.net Once activated, caspase-8 can directly activate downstream effector caspases or cleave the protein Bid into tBid, thereby linking the extrinsic pathway to the intrinsic one. nih.govnih.gov

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage. assaygenie.com This leads to the permeabilization of the outer mitochondrial membrane, a process regulated by the BCL-2 family of proteins. researchgate.net Pro-apoptotic proteins like Bax and Bak are crucial for creating pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. assaygenie.comnih.gov This release is a critical event, as cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome, which then activates the initiator caspase-9. researchgate.net

Research on compounds structurally related to this compound, such as deoxypodophyllotoxin (B190956), demonstrates an accumulation of the pro-apoptotic protein Bax, indicating a clear activation of the intrinsic mitochondrial pathway. nih.gov

PathwayKey ComponentsFunction in Apoptosis
Extrinsic Death Receptors (e.g., Fas), FADD, Caspase-8Initiates apoptosis in response to external ligands, forming the DISC. researchgate.net
Intrinsic BCL-2 family proteins (Bax, Bak), Mitochondria, Cytochrome c, Apaf-1, Caspase-9Responds to internal cell stress, leading to mitochondrial permeabilization and apoptosome formation. assaygenie.comresearchgate.net
Common Caspase-3, Caspase-7Effector caspases that execute the final stages of apoptosis by cleaving cellular substrates. assaygenie.comnih.gov

Role in Caspase Cascade Activation and Mitochondrial Dysfunction

The convergence of both apoptotic pathways leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound's pro-apoptotic activity is linked to the activation of these key enzymes.

Following the release of cytochrome c and the formation of the apoptosome, caspase-9 is activated, which in turn cleaves and activates effector caspases like caspase-3 and caspase-7. nih.gov Similarly, the activation of caspase-8 in the extrinsic pathway can also lead to the activation of the same effector caspases. assaygenie.com Studies on related compounds have confirmed the activation of caspase-3 and -7, which are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov

Mitochondrial dysfunction is central to the action of this compound. The activation of caspases can further amplify mitochondrial damage. Activated caspase-3 can act on mitochondria to disrupt the electron transport chain, leading to a loss of the mitochondrial transmembrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS). nih.gov This creates a feedback loop that perpetuates the apoptotic process. The sustained loss of mitochondrial function and the generation of ROS contribute significantly to the dismantling of the cell. nih.gov

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, this compound interferes with the normal progression of the cell cycle, a fundamental process for cell proliferation.

Arrest at Specific Cell Cycle Checkpoints (e.g., G2/M phase)

The cell cycle is composed of distinct phases (G1, S, G2, and M), and its progression is monitored by checkpoints that ensure the fidelity of cell division. khanacademy.org this compound has been demonstrated to cause a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.netresearchgate.net This arrest prevents cells from entering mitosis (M phase), thereby halting cell division. nih.gov This effect is a hallmark of agents that interfere with microtubule dynamics, similar to its parent compound, podophyllotoxin. researchgate.net The G2 checkpoint specifically prevents cells with damaged DNA from proceeding into mitosis, and a prolonged arrest at this stage can trigger apoptosis. mdpi.com

Cell LineEffect of Picropodophyllin (B173353) TreatmentReference
231Br (Brain-seeking cells)86% increase in cells in the G2/M phase. researchgate.net
BT474Br3 (Brain-seeking cells)35% increase in cells in the G2/M phase. researchgate.net

Regulation of Cyclin-Dependent Kinases and Cell Cycle Regulators

The progression through different phases of the cell cycle is driven by the sequential activation of enzymes called cyclin-dependent kinases (CDKs), which partner with regulatory proteins called cyclins. khanacademy.orgnih.gov The transition from the G2 phase to the M phase is primarily controlled by the activity of the CDK1-Cyclin B complex, also known as the Maturation-Promoting Factor (MPF). khanacademy.org

The arrest of the cell cycle in the G2/M phase induced by this compound is associated with the modulation of these key regulatory molecules. By disrupting microtubule function, compounds like this compound can trigger the spindle assembly checkpoint, which ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C). cas.cz The inhibition of APC/C prevents the degradation of Cyclin B, keeping the CDK1-Cyclin B complex active and thus maintaining the cell in a mitotic-like arrest. Furthermore, DNA damage resulting from cellular stress can activate checkpoint kinases that inactivate the CDK1-Cyclin B complex through inhibitory phosphorylation, preventing entry into mitosis. wikipedia.org The activity of CDKs is also controlled by CDK inhibitors (CKIs), which can block their function in response to negative cues like DNA damage. khanacademy.orgcas.cz

Anti-angiogenic Mechanisms in Preclinical Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.gov this compound has demonstrated anti-angiogenic properties in preclinical settings.

Inhibition of Endothelial Cell Proliferation and Migration

The process of angiogenesis is a multi-step cascade that fundamentally relies on the proliferation and migration of endothelial cells, which are the cells that line the interior surface of blood vessels. nih.gov Preclinical in vitro models are commonly used to assess the anti-angiogenic potential of compounds by measuring their impact on these specific cellular functions. nih.gov

This compound has been shown to inhibit the migration of cancer cells, and this mechanism extends to endothelial cells, which are crucial for forming new vasculature. researchgate.net By inhibiting the ability of endothelial cells to proliferate and move, this compound can effectively disrupt the formation of new capillary sprouts. nih.govplos.org This inhibition prevents the development of the blood supply necessary for tumor expansion. The anti-proliferative effects are linked to the mechanisms of cell cycle arrest and apoptosis induction described previously, while the inhibition of migration involves interference with the cellular cytoskeleton and signaling pathways that control cell movement. plos.org

Modulation of Angiogenic Factor Expression

This compound, also known as Picropodophyllin (PPP), has been identified as a modulator of key factors involved in angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. A primary mechanism by which it exerts its anti-angiogenic effects is through the downregulation of Vascular Endothelial Growth Factor (VEGF). Research has demonstrated that this compound reduces the expression of VEGF that is dependent on Insulin-like Growth Factor 1 (IGF-1). Specifically, as an inhibitor of the IGF-1 receptor (IGF-1R), it blocks the downstream signaling that leads to VEGF production. In-vitro studies have shown that this compound can completely block the IGF-1-induced secretion of VEGF and reduce the transcriptional activity of the VEGF promoter. Furthermore, in vivo models have confirmed that treatment with this compound leads to significantly reduced levels of VEGF in tissues such as the choroid.

Modulation of Intracellular Signal Transduction Pathways

This compound exerts significant influence over critical intracellular signaling cascades that regulate cell proliferation, survival, and apoptosis. Its primary mechanism involves the targeted inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R), which in turn affects downstream pathways including the MAPK/ERK and PI3K/Akt/mTOR cascades.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The effect of this compound on this pathway is complex.

Primarily, by inhibiting IGF-1R, this compound effectively inhibits the IGF-1-stimulated phosphorylation of ERK1/2, thereby blocking a key signal for cell proliferation medchemexpress.comselleckchem.comnih.govnih.gov. This inhibitory action is a central component of its anti-growth and anti-tumor activities observed in various cancer cell lines, including lung cancer and rhabdomyosarcoma nih.govnih.gov.

However, some studies report a paradoxical effect. Short-term treatment with this compound has been shown to activate ERK1/2 signaling nih.govsigmaaldrich.com. This activation is dependent on the presence of IGF-1R and appears to be linked to the ubiquitination of the receptor, a process involving the E3 ligase Mdm2 nih.govsigmaaldrich.com. This transient activation of ERK may contribute to the apoptotic effects of the compound, demonstrating a nuanced interaction with this critical signaling pathway nih.gov.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival wikipedia.orgencyclopedia.pubmdpi.com. This compound is a potent inhibitor of this pathway, an effect that is downstream of its primary action on IGF-1R wikipedia.orgnih.gov.

Upon IGF-1 binding, IGF-1R activates PI3K, which in turn leads to the phosphorylation and activation of Akt. Activated Akt then influences a host of downstream targets, including the mTOR complex, to promote cell survival and proliferation wikipedia.orgyoutube.com. This compound has been consistently shown to inhibit the IGF-1-stimulated phosphorylation of Akt at serine 473, effectively shutting down this pro-survival signal medchemexpress.comselleckchem.comnih.gov. This inhibition of Akt phosphorylation is a key mechanism through which this compound induces apoptosis and inhibits the growth of various tumor cells, including Ewing's sarcoma selleckchem.comnih.gov. The inhibition of this pathway has also been linked to the induction of autophagy tandfonline.com.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the expression of target genes involved in inflammation, immunity, and cell survival nih.gov.

While NF-κB is a critical survival signal in many cell types, there is currently little evidence to suggest that its activation is a direct downstream effect of IGF-1R signaling nih.gov. Consequently, the direct modulation of the NF-κB pathway by this compound, an IGF-1R inhibitor, is not a well-documented mechanism of its action. The primary effects of this compound appear to be concentrated on the more direct downstream effectors of IGF-1R, namely the PI3K/Akt and MAPK/ERK pathways.

Identification of Other Specific Cellular Targets and Pleiotropic Effects

The principal and most well-characterized cellular target of this compound is the Insulin-like Growth Factor 1 Receptor (IGF-1R) medchemexpress.comselleckchem.com. It acts as a selective inhibitor of the receptor's tyrosine kinase activity with a high potency, showing an IC50 value of 1 nM medchemexpress.comselleckchem.com. This inhibition is highly specific, as it does not significantly affect the homologous insulin (B600854) receptor or other unrelated receptor tyrosine kinases selleckchem.compnas.org.

Microtubule Disruption : In certain pemetrexed-resistant cancer cell lines, this compound has been shown to inhibit microtubule formation. This action leads to aberrant mitotic spindle organization and G2/M phase cell cycle arrest, an effect that can be independent of its IGF-1R inhibitory function nih.govamegroups.org.

Induction of Autophagy : By inhibiting the IGF-1R/Akt/mTOR signaling axis, this compound acts as a potent inducer of autophagy. This process of cellular self-digestion can have complex roles in cell survival and death and may enhance the efficacy of other cancer therapies tandfonline.comnih.gov. Mechanistically, this has been linked to the translocation of transcription factors TFEB and TFE3 to the nucleus tandfonline.comnih.gov.

Generation of Reactive Oxygen Species (ROS) : The administration of this compound has been shown to significantly increase the expression of ROS-generating enzymes. This elevation in oxidative stress is a contributing factor to the induction of apoptosis and cell cycle arrest wikipedia.org.

Table 1: Summary of Research Findings on the Molecular Actions of this compound

Molecular Target/Pathway Effect of this compound Key Research Findings References
Angiogenic Factors
Vascular Endothelial Growth Factor (VEGF) Inhibition of expression and secretion Reduces IGF-1-dependent VEGF expression and transcriptional activity of the VEGF promoter.
Intracellular Signaling Pathways
MAPK/ERK Pathway Inhibition of IGF-1-stimulated phosphorylation; Paradoxical activation with short-term treatment Blocks downstream signaling from IGF-1R. Short-term exposure can induce ERK phosphorylation in an Mdm2-dependent manner, potentially contributing to apoptosis. nih.govnih.govnih.gov
PI3K/Akt/mTOR Pathway Potent inhibition of Akt phosphorylation Blocks a critical pro-survival signal downstream of IGF-1R, leading to apoptosis and autophagy. selleckchem.comwikipedia.orgnih.govtandfonline.com
NF-κB Pathway No well-documented direct modulation The pathway is not considered a primary direct downstream effector of IGF-1R signaling. nih.gov
Other Cellular Targets & Effects
Insulin-like Growth Factor 1 Receptor (IGF-1R) Direct and potent inhibition of tyrosine kinase activity Primary molecular target. medchemexpress.comselleckchem.compnas.org
Microtubules Disruption of formation and dynamics Induces aberrant mitosis and G2/M cell cycle arrest, in some cases independent of IGF-1R inhibition. nih.govamegroups.org
Autophagy Induction Mediated through inhibition of the IGF-1R/Akt/mTOR axis. tandfonline.comnih.gov
Reactive Oxygen Species (ROS) Increased generation Contributes to apoptosis and cell cycle arrest. wikipedia.org

Structure Activity Relationship Sar Studies and Computational Approaches for Picropodophyllic Acid Analogs

Elucidation of Pharmacophoric Elements for Biological Activity

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. For podophyllotoxin-type lignans (B1203133), including picropodophyllic acid, the primary target is often tubulin, where they bind at the colchicine (B1669291) site, inhibiting microtubule polymerization and arresting cell division.

The essential pharmacophoric features for this class of compounds have been identified through extensive SAR studies and are generally understood to include:

The Trimethoxyphenyl (TMP) Group: This group, also known as the E-ring, is a critical component. It is believed to engage in hydrogen bonding and hydrophobic interactions within the binding pocket.

The Fused Ring System: The core tetracyclic lignan (B3055560) scaffold (rings A, B, C, and D) provides the rigid conformation necessary to correctly orient the other functional groups for optimal binding.

The Lactone Ring (D-ring): The presence and orientation of the lactone ring are crucial for activity. Modifications to this ring often lead to significant changes in potency.

Oxygenated Functional Groups: The various hydroxyl and methoxy (B1213986) groups on the core structure contribute to the electronic properties and hydrogen-bonding potential of the molecule, influencing its interaction with target proteins.

Pharmacophore models can be generated based on the structures of known active and inactive compounds, providing a 3D query that can be used to screen large chemical databases for new potential inhibitors. nih.govresearchgate.netnih.gov

Influence of Stereochemistry on Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, plays a profound role in the biological activity of podophyllotoxin (B1678966) analogs. ijpsjournal.com The core lignan structure contains several chiral centers, leading to the existence of multiple stereoisomers. The biological target, typically a protein like tubulin, is also chiral and can differentiate between these isomers, leading to significant differences in binding affinity and efficacy. nih.gov

A critical stereochemical feature for tubulin inhibition is the configuration at the C-2 and C-3 positions, which determines the fusion of the C and D rings.

Trans-lactone fusion: In podophyllotoxin, the lactone ring is in a trans configuration relative to the C-ring. This conformation is essential for high-affinity binding to the colchicine site of tubulin and potent cytotoxic activity.

Cis-lactone fusion: Picropodophyllotoxin, the C-2 epimer of podophyllotoxin, features a thermodynamically more stable cis-fused lactone ring. This change in stereochemistry dramatically reduces its affinity for tubulin, rendering it significantly less cytotoxic.

This compound is the carboxylic acid form derived from the hydrolysis of the cis-lactone in picropodophyllotoxin. Consequently, its biological activity profile is inherently linked to this less active stereochemical arrangement. This highlights that even minor changes in the 3D structure can lead to a drastic loss of desired pharmacological activity, underscoring the importance of precise stereochemical control in the design and synthesis of new analogs. nih.gov

Analysis of Substituent Effects on Bioactivity Profiles

Modifying the substituents on the core this compound or podophyllotoxin scaffold is a primary strategy for optimizing biological activity. The C-4 position has been a particular focus of derivatization, as modifications here can profoundly impact potency, selectivity, and pharmacokinetic properties without altering the crucial stereochemistry of the core. chemrxiv.org

Research has shown that introducing different functional groups at the C-4 position leads to a wide range of cytotoxic activities. For instance, replacing the hydroxyl group with various esters, ethers, or nitrogen-containing moieties can either enhance or diminish anticancer effects. mdpi.commdpi.com Bioconjugation strategies, such as attaching biotin (B1667282) to the C-4 position, have also been explored to improve tumor-specific targeting. nih.gov

The following table summarizes the cytotoxic activity (IC₅₀) of several C-4 modified podophyllotoxin analogs against various human cancer cell lines, illustrating the significant impact of substituent changes.

CompoundR Group (at C-4)Cell LineIC₅₀ (µM)
Podophyllotoxin -OHA549 (Lung)1.9
11a Formononetin hybridA549 (Lung)0.8
32-IIb EGCG conjugateA549 (Lung)2.2
66f Imidazole derivativeHepG2 (Liver)0.07
66f Imidazole derivativeA549 (Lung)0.29
66f Imidazole derivativeHCT 116 (Colon)0.04
15 Biotin conjugateHL-60 (Leukemia)0.13
15 Biotin conjugateA-549 (Lung)0.84
7c 1,3,4-oxadiazole esterMCF-7 (Breast)2.54
KL-3 (7) Benzothiazole congenerMCF-7 (Breast)0.68
11 Benzothiazole congener (no ester)MCF-7 (Breast)1.54

Data compiled from multiple sources. mdpi.commdpi.comnih.gov

These findings demonstrate that bulky aromatic groups, heterocyclic systems, and specific conjugates can significantly enhance potency. mdpi.commdpi.com Conversely, other modifications may reduce activity, highlighting the sensitive nature of the SAR at this position. chemrxiv.org

Computational Chemistry and Molecular Modeling Applications

Computational tools are indispensable for rationalizing SAR data and guiding the design of new this compound analogs. These methods provide insights into molecular interactions that are difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. apeejay.edu For this compound analogs, docking simulations are typically performed using the crystal structure of tubulin, with the colchicine binding site defined as the target region. nih.gov

These simulations have confirmed that podophyllotoxin derivatives bind at the interface between the α- and β-tubulin subunits. chemrxiv.org The docking results reveal key molecular interactions responsible for binding affinity:

Hydrogen Bonds: The trimethoxyphenyl (TMP) ring often forms hydrogen bonds with residues such as Asn, Ala, and Val in the α-subunit.

Hydrophobic Interactions: The core lignan scaffold and other aromatic moieties engage in extensive hydrophobic interactions with residues like Cys, Leu, and Lys.

One study found that the docking score of a potent podophyllotoxin derivative against tubulin was -12.200, indicating a strong binding affinity. nih.gov These simulations allow researchers to visualize how different substituents at the C-4 position might interact with the protein, helping to explain the observed SAR and to design new analogs with improved binding characteristics.

The following table summarizes key interactions identified through docking studies of podophyllotoxin analogs with tubulin.

Interacting ResidueInteraction Type
Cysβ241Hydrophobic
Leuβ242Hydrophobic
Alaβ250Hydrophobic
Leuβ255Hydrophobic
Valβ318Hydrophobic
Lysβ352Hydrophobic
Asnα101Hydrogen Bond

Interactions are representative of those found in typical podophyllotoxin-tubulin docking studies.

Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical method used to build models that correlate the chemical structures of a series of compounds with their biological activities. acs.org For podophyllotoxin derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov

In a typical 3D-QSAR study, a set of analogs with known anticancer activities is structurally aligned. The models then generate contour maps that visualize the relationship between specific chemical properties and biological activity:

Steric Contour Maps: Indicate regions where bulky groups increase or decrease activity.

Electrostatic Contour Maps: Show where positive or negative charges are favorable for activity.

These models have successfully been used to guide the design of new podophyllotoxin-derived tubulin inhibitors. nih.gov A robust QSAR model, characterized by high cross-validated correlation coefficients (q²) and predictive correlation coefficients (R²_pred), can accurately predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. acs.org

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. plos.orgyoutube.com MD simulations are used to assess the stability of the binding pose predicted by docking and to analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

By simulating the movement of every atom in the system over nanoseconds, researchers can:

Confirm Binding Stability: Calculate the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site.

Analyze Interaction Energetics: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. mdpi.com

Observe Conformational Changes: Understand how the protein and ligand adapt to each other, revealing induced-fit effects that are crucial for binding. mdpi.com

Studies have used MD simulations to confirm that podophyllotoxin derivatives engage steadily with tubulin, validating the proposed binding mode and mechanism of action. nih.gov

Preclinical Efficacy and Biological Activities of Picropodophyllic Acid

In Vitro Anti-proliferative and Cytotoxic Activities

The initial assessment of a potential anti-cancer compound's efficacy is typically conducted through in vitro assays, which evaluate its direct effects on cancer cells grown in a controlled laboratory setting. Picropodophyllic acid has been subjected to numerous such studies to determine its ability to inhibit cancer cell growth and induce cell death.

Evaluation Across Diverse Cancer Cell Lines

This compound has demonstrated cytotoxic and anti-proliferative activities against a variety of human cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the viability of esophageal squamous carcinoma cells. Furthermore, its cytotoxic effects have been observed in the epithelial ovarian cancer (EOC) cell line SKOV-3, the myelodysplastic syndrome cell lines SKM-1 and K562, and the nasopharyngeal carcinoma (NPC) cell line CNE-2. One study reported the half-maximal inhibitory concentration (IC50) of PPP for the CNE-2 cell line to be ≤1 μM after 24 hours of treatment and ≤0.5 μM after 48 hours of treatment srce.hr.

The mechanism underlying PPP's cytotoxic activity is thought to be, at least in part, related to the disruption of microtubule dynamics. This is suggested by the correlation of its activity with that of known tubulin inhibitors. This disruption of the cellular skeleton can lead to cell cycle arrest and ultimately, apoptosis or programmed cell death.

Interactive Data Table: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time (hours)
CNE-2Nasopharyngeal Carcinoma≤1 µM24
CNE-2Nasopharyngeal Carcinoma≤0.5 µM48

Differential Sensitivity Profiles

While this compound has shown broad anti-cancer potential, the sensitivity of different cancer cell lines to this compound can vary. This differential sensitivity can be influenced by a multitude of factors inherent to the cancer cells themselves, including their genetic makeup, the expression levels of specific proteins, and the activity of various signaling pathways.

For example, the expression of the target of PPP, the insulin-like growth factor-1 receptor (IGF-1R), may influence a cell line's susceptibility. However, some research suggests that the cytotoxic effects of PPP may be independent of IGF-1R expression and instead be linked to its effects on microtubules. Further research is necessary to fully elucidate the molecular determinants of sensitivity and resistance to this compound, which will be crucial for identifying the cancer types most likely to respond to PPP-based therapies.

In Vivo Anti-tumor Efficacy in Animal Models

Assessment in Xenograft Models of Malignancy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. This compound has been assessed in several such models, demonstrating significant anti-tumor effects.

In a xenograft model of epithelial ovarian cancer using SKOV-3 cells, treatment with PPP resulted in a notable reduction in both tumor volume and weight nih.gov. Similarly, in a mouse model of nasopharyngeal carcinoma, administration of PPP significantly suppressed the growth of xenografted tumors srce.hr. Furthermore, studies in a uveal melanoma xenograft model have shown that PPP can cause tumor regression unibo.it. These findings across different cancer types highlight the potential of this compound as a systemic anti-cancer agent.

Orthotopic and Genetically Engineered Mouse Models

While information from xenograft models is valuable, orthotopic models (where tumors are grown in the corresponding organ of origin) and genetically engineered mouse models (GEMMs) that spontaneously develop tumors can provide a more clinically relevant context. Currently, there is a lack of publicly available research detailing the efficacy of this compound in orthotopic or genetically engineered mouse models of cancer. Future studies utilizing these more advanced models will be important for a more comprehensive understanding of PPP's therapeutic potential.

Analysis of Tumor Growth Inhibition and Regression

The primary endpoints in in vivo studies are often the inhibition of tumor growth and the induction of tumor regression. This compound has demonstrated efficacy in both of these areas in xenograft models.

In the epithelial ovarian cancer xenograft model, PPP treatment not only inhibited tumor growth but did so in a manner that was more effective when combined with the conventional chemotherapy drug cisplatin (B142131) nih.gov. This suggests a potential for synergistic therapeutic approaches. In the uveal melanoma model, treatment with PPP led to the regression of established tumors, indicating its ability to not only halt tumor progression but also to eliminate existing tumor mass unibo.it. Additionally, in the context of uveal melanoma, PPP treatment was found to reduce the incidence of liver metastasis, a critical aspect of its anti-cancer activity unibo.it.

Interactive Data Table: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelTreatmentKey Findings
Epithelial Ovarian CancerBALB/c nude mouse xenograft (SKOV-3 cells)This compoundReduced tumor volume and weight nih.gov
Nasopharyngeal CarcinomaNude mouse xenograft (CNE-2 cells)This compoundSignificantly suppressed tumor growth srce.hr
Uveal MelanomaXenografted miceThis compoundCaused tumor regression and reduced liver metastasis unibo.it

Based on a thorough review of the available scientific literature, there is insufficient information to generate an article on this compound that strictly adheres to the provided outline. The vast majority of research on this compound focuses on its potent anti-cancer properties, particularly its role as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R).

There is a significant lack of published preclinical data regarding the specific anti-viral, immunomodulatory, anti-inflammatory, neuroprotective, or insecticidal activities of this compound as requested in the detailed outline. Therefore, it is not possible to provide a scientifically accurate and comprehensive article covering the specified topics.

Analytical Methodologies for Picropodophyllic Acid in Research Environments

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are vital for determining the precise chemical structure of a purified compound. By analyzing how a molecule interacts with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including complex natural products like Picropodophyllic acid. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR, along with two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC), are used to piece together the molecular structure. nih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

2D NMR: Establishes correlations between protons (COSY), between protons and the carbons they are directly attached to (HSQC), and between protons and carbons separated by two or three bonds (HMBC), allowing for the complete assignment of the molecular structure. nih.gov

The chemical shifts (δ) are highly characteristic of the local electronic environment of each nucleus. For this compound, specific shifts would confirm the presence of the trimethoxyphenyl ring, the methylenedioxy group, the lactone ring, and the stereochemistry of the chiral centers. nih.govcore.ac.uk

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Skeleton (in DMSO-d₆)
Atom/GroupTypical ¹H Shift RangeTypical ¹³C Shift Range
Aromatic Protons (Ar-H)6.0 - 7.0105 - 150
Methylenedioxy (-O-CH₂-O-)~5.9 - 6.1~101
Methoxy (B1213986) (-OCH₃)~3.7~56
Lactone Ring Protons2.5 - 5.030 - 80
Lactone Carbonyl (C=O)-170 - 180
Carboxylic Acid Proton (-COOH)11.0 - 13.0 (broad)-

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov

This compound (C₂₂H₂₂O₈) has a monoisotopic mass of 414.1315 g/mol . youtube.com In electrospray ionization (ESI), a soft ionization technique, it would typically be observed as a protonated molecule [M+H]⁺ at m/z 415.1389 or a deprotonated molecule [M-H]⁻ at m/z 413.1242.

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecular structure. For podophyllotoxin (B1678966) and its isomers, common fragmentation pathways include the neutral loss of water (H₂O), carbon monoxide (CO), formaldehyde (B43269) (CH₂O), and the trimethoxyphenyl group. nih.gov These characteristic losses and the resulting product ions help to confirm the identity of the lignan (B3055560) core structure. nih.govresearchgate.net

Table 3: Expected Key Ions in the ESI-MS/MS Spectrum of this compound
m/z of Product IonProposed Neutral Loss from [M+H]⁺ (m/z 415)Interpretation
397H₂O (18 Da)Loss of hydroxyl group
385CH₂O (30 Da)Loss from methylenedioxy or methoxy group
371CO₂ + H₂ (46 Da)Loss of carboxylic acid group
229C₉H₁₀O₄ (182 Da)Cleavage and loss of the substituted phenyl ring
181-Characteristic fragment of the trimethoxyphenyl moiety
153-Common diagnostic mass for podophyllotoxin-type lignans (B1203133)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups, confirming the presence of hydroxyl, carboxylic acid, aromatic, ether, and lactone moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. Lignans like this compound possess aromatic rings, which act as chromophores and absorb light in the UV region. The UV spectrum is characterized by the wavelength of maximum absorbance (λmax). For podophyllotoxin and its isomers, the λmax is typically observed around 290 nm. nih.gov This measurement is often used for detection and quantification in HPLC analysis.

Table 4: Characteristic Spectroscopic Data for this compound
Spectroscopic TechniqueFeatureExpected Value / Range
Infrared (IR) SpectroscopyO-H Stretch (Carboxylic Acid & Alcohol)3500 - 2800 cm⁻¹ (very broad)
C-H Stretch (Aromatic & Aliphatic)3100 - 2850 cm⁻¹
C=O Stretch (Lactone)~1770 cm⁻¹
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹
C=C Stretch (Aromatic)1600 - 1450 cm⁻¹
C-O Stretch (Ether, Alcohol, Ester)1300 - 1000 cm⁻¹
UV-Vis Spectroscopyλmax in Methanol (B129727)/Ethanol~289 - 292 nm

Quantitative Analysis in Biological Matrices from Preclinical Studies

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for evaluating its pharmacokinetic profile in preclinical research. While specific validated methods for this compound are not extensively detailed in publicly available literature, the development of such an assay would typically employ high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the sensitivity and specificity required for detecting the low concentrations often encountered in biological samples. nih.govyoutube.comtaylorfrancis.com

An HPLC-based method would likely involve a reversed-phase column (e.g., C18) for separation, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govpharmacophorejournal.com Detection could be achieved using a UV detector, as the aromatic structure of this compound would absorb UV light. nih.gov For higher sensitivity and selectivity, particularly in complex matrices, an LC-MS/MS method is preferred. This approach provides quantification based on the specific mass-to-charge ratio of the analyte and its fragments, minimizing interference from endogenous components. youtube.comwordpress.commdpi.com

Effective sample preparation is a critical step to ensure accurate quantification by removing interfering substances like proteins and phospholipids (B1166683) from the biological matrix. gcms.cznih.govamericanlaboratory.com The choice of extraction technique depends on the analyte's properties and the complexity of the matrix.

Commonly used methods for small molecules like this compound include:

Protein Precipitation (PPT): This is a rapid and straightforward technique where a cold organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. nih.govamericanlaboratory.com After centrifugation, the supernatant containing the analyte can be directly injected into the HPLC system or further processed. americanpharmaceuticalreview.com

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. This method is effective at removing not only proteins but also salts and phospholipids. americanlaboratory.comwiley.com The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is crucial for achieving high recovery. americanlaboratory.com

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT and LLE by using a solid sorbent to retain the analyte while interferences are washed away. americanpharmaceuticalreview.comwiley.com The analyte is then eluted with a small volume of an appropriate solvent. This technique can be automated for high-throughput analysis. wiley.com A miniaturized version of this technique, known as Microextraction by Packed Sorbent (MEPS), is noted for being a rapid, automated, and cost-effective online procedure that reduces solvent and sample volumes. nih.gov

Before a bioanalytical method can be used to support preclinical studies, it must undergo rigorous validation to ensure its reliability and reproducibility. The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters are outlined by regulatory guidelines and scientific best practices. gcms.cz

A summary of the essential validation parameters and their typical acceptance criteria is presented in the table below.

ParameterDescriptionTypical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value for quality control (QC) samples.
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.The coefficient of variation (CV) should not exceed 15% for QC samples.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.A correlation coefficient (r²) of ≥0.99 is typically desired for the calibration curve. mdpi.com
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Accuracy should be within ±20% of the nominal value, and precision should not exceed 20% CV.
Recovery The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard.Recovery should be consistent and reproducible, though a specific percentage is not mandated.
Stability The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Purity Assessment and Physicochemical Characterization for Research Applications

The purity of this compound intended for research is critical, as impurities can significantly impact experimental outcomes. High-performance liquid chromatography with UV detection (HPLC-UV) is a standard method for assessing the purity of pharmaceutical compounds. nih.govresearchgate.net The method involves separating the main compound from any potential impurities on a chromatographic column. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

Understanding the thermal stability and decomposition kinetics of a compound is crucial for determining appropriate storage and handling conditions. The thermal behavior of this compound has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG-DTG). researchgate.net

A kinetic investigation of the thermal decomposition of this compound revealed that its reactivity is higher than that of the related compound, podophyllic acid. researchgate.net The study established the most probable kinetic model function and calculated key kinetic and thermodynamic parameters that describe the decomposition process. researchgate.net

The table below summarizes the reported kinetic and thermodynamic parameters for the thermal decomposition of this compound.

ParameterSymbolValue/Model
Kinetic Model Function (differential form) f(α)1/2 * (1-α)⁻¹
Apparent Activation Energy EₐData indicates higher reactivity than podophyllic acid
Pre-exponential Factor ADetermined from TG-DTG curve analysis
Enthalpy of Activation ΔH≠Estimated from experimental data
Entropy of Activation ΔS≠Estimated from experimental data
Free Energy of Activation ΔG≠Estimated from experimental data

Data sourced from a kinetic investigation of podophyllotoxin derivatives. researchgate.net

These parameters are derived from analyzing the mass loss of the compound as a function of temperature. researchgate.netmdpi.com The activation energy (Eₐ) provides insight into the energy barrier for the decomposition reaction, while the thermodynamic parameters (ΔH≠, ΔS≠, ΔG≠) further characterize the transition state of the reaction. researchgate.netscholaris.ca

Advanced Research Avenues and Future Perspectives for Picropodophyllic Acid

Development of Advanced Drug Delivery Systems for Preclinical Applications

The effective delivery of therapeutic agents to tumor sites while minimizing systemic exposure is a central goal in oncology research. Advanced drug delivery systems, such as nanoparticles and targeted strategies, offer a promising approach to improve the preclinical efficacy of compounds like picropodophyllic acid.

While nanoparticle-based drug delivery systems, including polymeric and liposomal formulations, have been extensively developed for various anticancer drugs to improve solubility, stability, and tumor targeting, specific preclinical research detailing the formulation of this compound within such systems is not extensively documented in current scientific literature. The development of nanocarriers for related compounds, such as podophyllotoxin (B1678966), has shown potential for reducing systemic toxicity and enhancing therapeutic effects, suggesting a possible avenue for future research with this compound.

Targeted delivery strategies aim to increase the concentration of a therapeutic agent at the tumor site, thereby enhancing efficacy and reducing off-target effects. These strategies often involve conjugating the drug or its carrier to a ligand that binds to receptors overexpressed on cancer cells. Although this approach is a cornerstone of modern nanomedicine development, specific preclinical studies focused on creating actively targeted delivery systems for this compound have yet to be widely published. Future research may explore conjugating this compound-loaded nanoparticles to ligands targeting tumor-specific antigens to improve its preclinical performance.

Combination Therapeutic Strategies in Preclinical Models

Combining this compound/picropodophyllin (B173353) with conventional chemotherapeutic agents has shown significant promise in preclinical models. This approach aims to achieve synergistic effects, enhance the cytotoxicity of standard drugs, and overcome resistance mechanisms.

Preclinical studies have demonstrated that picropodophyllin acts synergistically with several conventional anticancer agents across various cancer types. In models of rhabdomyosarcoma, picropodophyllin increased the sensitivity of cancer cell lines to vincristine (B1662923) and cisplatin (B142131). Similarly, in multiple myeloma cells, it synergistically sensitized cells to the BH3-mimetics ABT-737 and ABT-199, leading to a significant decrease in cell viability and enhanced apoptosis. Another study found that combining picropodophyllin with the chemotherapeutic agent oxaliplatin (B1677828) in colorectal cancer cells resulted in a significant reduction in cell viability compared to oxaliplatin treatment alone. This synergistic activity suggests that picropodophyllin can lower the therapeutic threshold of conventional agents, potentially allowing for lower doses and reduced side effects.

Cancer ModelConventional AgentObserved Synergistic EffectReference
Rhabdomyosarcoma (RH30, RD cell lines)Vincristine, CisplatinIncreased sensitivity of cancer cells to chemotherapy.
Multiple Myeloma (HMCL, 5T33MM cells)ABT-737, ABT-199 (BH3-mimetics)Enhanced decrease in cell viability and increased apoptosis.
Colorectal Cancer (HCT116 cells)OxaliplatinSignificant reduction in cancer cell viability compared to monotherapy.
Malignant Pleural Mesothelioma (Pemetrexed-resistant lines)VinorelbineSynergistic cytotoxic effect on resistant cells.

A significant challenge in cancer therapy is acquired resistance to chemotherapy. Picropodophyllin has shown potential in overcoming this resistance in preclinical settings. In oxaliplatin-resistant colorectal cancer cells, the combination with picropodophyllin significantly reduced cell viability, suggesting it can re-sensitize resistant cells to chemotherapy. The mechanism for this effect is linked to the inhibition of the epithelial-mesenchymal transition (EMT), a process associated with drug resistance. The combination treatment was shown to increase the expression of E-cadherin, an epithelial marker, thereby reversing the aggressive and resistant phenotype.

Furthermore, picropodophyllin has demonstrated efficacy in malignant pleural mesothelioma (MPM) cell lines that have acquired resistance to pemetrexed. In these resistant cells, picropodophyllin induced caspase-independent cell death, highlighting its potential as a therapeutic option after resistance to standard care has developed.

Investigation of Resistance Mechanisms and Strategies for Circumvention

The primary mechanism of action for picropodophyllin is the inhibition of IGF-1R phosphorylation and its downstream signaling pathways, such as Akt and MAPK/Erk. This pathway is crucial for cancer cell growth, survival, and the development of chemoresistance. Therefore, targeting IGF-1R with picropodophyllin is a direct strategy to circumvent resistance mechanisms driven by this axis. For instance, by inhibiting the IGF-1R pathway, picropodophyllin can disrupt EMT signaling, which is a key driver of resistance to drugs like oxaliplatin.

Interestingly, research indicates that picropodophyllin possesses an IGF-1R-independent mechanism of action. Studies have shown it can induce mitotic arrest and cell death by directly interfering with microtubule dynamics, causing microtubule depolymerization. This dual mechanism is significant because it suggests that even if cancer cells develop resistance to IGF-1R inhibition, the compound could still exert a cytotoxic effect by targeting tubulin. This alternative pathway was identified as the primary cause of cytotoxicity in pemetrexed-resistant MPM cells, which were sensitive to picropodophyllin even after specific inhibition of IGF-1R through RNA interference. This suggests that targeting tubulin may be a key strategy for treating cancers that have become resistant to other therapies.

Exploration of Novel Therapeutic Applications Beyond Oncology (Preclinical)

While the principal focus of this compound research has been its application in cancer therapy, the pharmacological activities of its parent compound, podophyllotoxin, and other derivatives suggest a broader therapeutic potential that is largely unexplored for this compound itself. Preclinical investigations into these areas could unveil new treatment paradigms for a variety of diseases.

Antiviral Potential: Podophyllotoxin and its derivatives have demonstrated significant antiviral properties, notably in the treatment of infections caused by the Human papillomavirus (HPV). mdpi.commdpi.com Furthermore, computational and experimental studies have suggested the potential of podophyllotoxin to inhibit the replication of other viruses, including Dengue virus and SARS-CoV-2, by targeting key viral proteins like the main protease. mdpi.com Given the structural similarity, this compound represents a compelling candidate for broad-spectrum antiviral research. Future preclinical studies should be directed at evaluating its efficacy against a range of viruses, which could open new avenues for antiviral drug development.

Anti-inflammatory and Analgesic Effects: The potential anti-inflammatory activity of this compound is another promising, yet underexplored, field. Studies on podophyllotoxin derivatives, such as deoxypodophyllotoxin (B190956) and thuriferic acid, have shown significant anti-inflammatory effects in animal models of inflammation. tandfonline.comtandfonline.comnih.gov Notably, the derivative deoxypicropodophyllin, which shares the "picro" configuration with this compound, exhibited potent analgesic and anti-inflammatory properties with significantly lower cytotoxicity than its epimer, deoxypodophyllotoxin. tandfonline.comnih.gov This finding strongly suggests that this compound could possess a favorable therapeutic window for treating inflammatory conditions. Preclinical models of arthritis, inflammatory bowel disease, and other chronic inflammatory disorders would be crucial for validating this potential application.

Neuroprotective Properties: The possibility of neuroprotective effects is a nascent but intriguing area for this compound research. Its parent compound, podophyllotoxin, has been noted to exhibit neuroprotective activity in the context of central nervous system (CNS) viral infections. mdpi.com Furthermore, various natural and synthetic compounds derived from or inspired by podophyllotoxin have been explored for their neuroprotective potential in models of neurodegenerative diseases like Alzheimer's. nih.gov Investigating whether this compound can cross the blood-brain barrier and exert protective effects against neuronal damage, oxidative stress, and neuroinflammation is a critical next step.

Table 1: Preclinical Activities of Podophyllotoxin Derivatives Suggesting Unexplored Potential for this compound

Derivative Investigated Non-Oncological Activity Key Preclinical Findings Potential Implication for this compound
Podophyllotoxin Antiviral, Neuroprotective Effective against HPV; potential activity against Dengue and SARS-CoV-2; neuroprotective in CNS viral infections. mdpi.com Warrants investigation as a potential antiviral and neuroprotective agent.
Deoxypodophyllotoxin Anti-inflammatory, Antiviral Potent anti-inflammatory and antiviral properties. tandfonline.commedchemexpress.comselleckchem.com Suggests potential for this compound in treating inflammatory disorders.
Deoxypicropodophyllin Analgesic, Anti-inflammatory Effective analgesic and anti-inflammatory with lower cytotoxicity than its epimer. tandfonline.comnih.gov The shared "picro" configuration suggests this compound may also have a favorable safety profile for these indications.
Thuriferic Acid Anti-inflammatory Significant inhibition of paw edema in carrageenan-induced inflammation tests. tandfonline.comnih.gov Further supports the exploration of podophyllotoxin-related structures for anti-inflammatory applications.

Emerging Methodologies and Technologies in this compound Research

Advancements in chemical and biological research technologies offer new opportunities to accelerate the study of complex natural products like this compound. Applying these emerging methodologies can provide deeper insights into its mechanism of action, facilitate the discovery of new derivatives, and optimize its therapeutic potential.

Advanced Synthesis and Derivatization: While this compound can be derived from natural sources, modern synthetic chemistry offers pathways to create novel analogues with improved efficacy and reduced toxicity. mdpi.com Techniques such as bioisosterism, where key functional groups are replaced with others that have similar physical or chemical properties, could be employed to modify the this compound scaffold. mdpi.com The synthesis of hybrid molecules, combining this compound with other bioactive compounds like anti-inflammatory drugs or neuroprotective agents, is another promising strategy to create multifunctional therapeutics with enhanced target specificity. nih.gov

Target Identification and Validation Technologies: Identifying the full spectrum of molecular targets for this compound is crucial for understanding its biological effects. Modern chemical proteomics approaches, such as Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assays (CETSA), can be used to identify direct protein binding partners in an unbiased manner within a complex cellular environment. These technologies could confirm whether IGF-1R is the sole target or reveal novel off-target effects that might be harnessed for new therapeutic applications or need to be mitigated to reduce side effects.

Unexplored Biological Activities and Molecular Targets

The current understanding of this compound's biological activity is predominantly confined to its interaction with the IGF-1 receptor and its downstream effects on cancer cell proliferation and survival. tocris.comrndsystems.comsigmaaldrich.com However, there is a substantial unexplored landscape of potential biological activities and molecular targets.

Beyond IGF-1R Signaling: While this compound is a potent IGF-1R inhibitor, some research suggests that its anticancer effects may not be exclusively mediated through this receptor. sigmaaldrich.com For instance, one study on human colorectal cancer cells demonstrated that this compound induces cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway. nih.gov This indicates the existence of IGF-1R-independent mechanisms that warrant further investigation. Unraveling these alternative pathways is critical for a complete understanding of its pharmacology and could reveal new therapeutic entry points.

Modulation of Microtubule Dynamics: Its parent compound, podophyllotoxin, is a well-known inhibitor of microtubule polymerization. nih.gov this compound also modulates tubulin polymerization, although its activity in this regard is often considered in the context of its anticancer effects. nih.gov The precise impact of its unique stereochemistry on microtubule dynamics compared to podophyllotoxin is not fully elucidated. A deeper investigation into its effects on the cytoskeleton could reveal subtle differences that might be exploited for non-oncological conditions where microtubule stability is a factor, such as certain neuropathies or inflammatory processes.

Epigenetic and Transcriptomic Effects: The long-term effects of this compound on gene expression and the epigenetic landscape of cells are entirely unknown. Future research employing transcriptomics (RNA-seq) and epigenomics (ChIP-seq, ATAC-seq) could uncover how this molecule alters cellular programming. Such studies might reveal its influence on inflammatory gene networks, viral response pathways, or genes involved in neuronal plasticity, thereby identifying completely novel mechanisms of action and therapeutic possibilities. The exploration of these uncharted territories holds the key to unlocking the full potential of this compound as a versatile therapeutic agent.

Q & A

How can the PICOT framework be applied to structure research questions on picropodophyllic acid in preclinical studies?

Methodological Answer: To formulate a PICOT question, define:

  • Population (P): Specific biological models (e.g., in vitro cancer cell lines, murine models for inflammation).
  • Intervention (I): this compound dosage, administration route, and exposure duration.
  • Comparison (C): Control groups (e.g., untreated cohorts, alternative inhibitors like podophyllotoxin).
  • Outcome (O): Quantifiable endpoints (e.g., IC₅₀ values, apoptosis markers, kinase inhibition profiles).
  • Time (T): Experimental timelines (e.g., 24-hour cytotoxicity assays, 14-day tumor regression studies).
    Example: "In HER2-positive breast cancer cell lines (P), how does this compound (I) compared to lapatinib (C) affect Akt phosphorylation (O) over 48 hours (T)?" .

Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

Methodological Answer:

  • Synthesis: Follow protocols for esterification of podophyllotoxin derivatives under controlled pH and temperature to avoid isomerization .
  • Characterization: Use HPLC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography for stereochemical validation .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability, as the ester bond is prone to cleavage .

Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic window?

Methodological Answer:

  • Range-Finding: Start with logarithmic dilutions (e.g., 0.1–100 µM) in in vitro assays to identify IC₅₀.
  • In Vivo Optimization: Use pharmacokinetic data (Cₘₐₓ, AUC) from rodent studies to align dosing with target engagement .
  • Toxicity Thresholds: Monitor off-target effects (e.g., liver enzymes ALT/AST, renal biomarkers) alongside efficacy metrics .

Advanced Research Questions

Q. How can conflicting data on this compound’s IGF-1R selectivity be resolved in mechanistic studies?

Methodological Answer:

  • Kinase Profiling: Use high-throughput kinase assays (e.g., Eurofins KinaseProfiler™) to compare inhibition constants (Kᵢ) across 100+ kinases .
  • Structural Analysis: Perform molecular docking simulations to evaluate binding affinities to IGF-1R vs. off-target kinases (e.g., Aurora A) .
  • Cellular Context: Account for cell-type-specific expression of downstream effectors (e.g., PI3K/Akt) that may amplify or mask selectivity .

Q. What statistical approaches are optimal for analyzing heterogeneous outcomes in this compound trials?

Methodological Answer:

  • Meta-Analysis: Aggregate data from independent studies using random-effects models to address variability in experimental conditions .
  • Sensitivity Analysis: Test robustness of conclusions by excluding outliers or stratifying results by study design (e.g., in vitro vs. in vivo) .
  • Bayesian Hierarchical Models: Incorporate prior knowledge (e.g., known toxicity profiles) to refine effect-size estimates .

Q. How can researchers optimize chromatographic conditions for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Column Selection: Use reverse-phase C18 columns with 2.6 µm particle size for high-resolution separation .
  • Mobile Phase: Optimize acetonitrile/water gradients (e.g., 30–70% over 15 minutes) with 0.1% formic acid to enhance ionization in LC-MS .
  • Validation: Adhere to ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) .

Methodological Resources

  • Systematic Reviews: Follow PRISMA guidelines to synthesize evidence on this compound’s mechanism of action .
  • Ethical Compliance: For in vivo studies, align with ARRIVE 2.0 guidelines for experimental rigor and transparency .
  • Data Reproducibility: Share raw datasets via repositories like Zenodo, including metadata on experimental conditions (e.g., cell passage number, solvent batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.